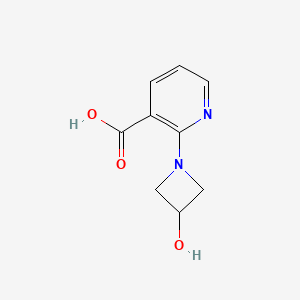

2-(3-Hydroxyazetidin-1-yl)nicotinic acid

Description

Propriétés

Numéro CAS |

1547043-32-2 |

|---|---|

Formule moléculaire |

C9H10N2O3 |

Poids moléculaire |

194.19 g/mol |

Nom IUPAC |

2-(3-hydroxyazetidin-1-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c12-6-4-11(5-6)8-7(9(13)14)2-1-3-10-8/h1-3,6,12H,4-5H2,(H,13,14) |

Clé InChI |

CXCYZSJGTSYANL-UHFFFAOYSA-N |

SMILES |

C1C(CN1C2=C(C=CC=N2)C(=O)O)O |

SMILES canonique |

C1C(CN1C2=C(C=CC=N2)C(=O)O)O |

Origine du produit |

United States |

Structural and Synthetic Profiling of 2-(3-Hydroxyazetidin-1-yl)nicotinic Acid: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of small, rigid heterocycles into established pharmacophores is a proven methodology for optimizing drug-like properties. One such critical building block is 2-(3-Hydroxyazetidin-1-yl)nicotinic acid , universally identified by its CAS Number: 1547043-32-2 1. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic role in nuclear receptor modulation, and a validated synthetic protocol for its preparation.

Physicochemical Profiling and Structural Rationale

The molecular architecture of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid consists of a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 2-position with a 3-hydroxyazetidine ring.

| Property | Value |

| Chemical Name | 2-(3-Hydroxyazetidin-1-yl)nicotinic acid |

| CAS Number | 1547043-32-2 |

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| Purity Standard | >95% (typically verified via HPLC) |

Causality in Structural Design: Why utilize a 3-hydroxyazetidine moiety? In drug development, replacing larger, more flexible rings (like piperidines or pyrrolidines) with an azetidine ring introduces critical conformational restriction. This rigidity reduces the entropic penalty upon target binding. Furthermore, the hydroxyl group serves as a highly directional hydrogen bond donor/acceptor, while the azetidine ring lowers the overall lipophilicity (logP) and enhances metabolic stability against cytochrome P450-mediated oxidation compared to its larger aliphatic counterparts.

Mechanistic Significance: Farnesoid X Receptor (FXR) Modulation

Derivatives of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid are highly valued as precursors in the synthesis of Farnesoid X Receptor (FXR, NR1H4) modulators 2. FXR is a prototypical type 2 nuclear receptor that acts as the primary regulator of bile acid homeostasis, lipid metabolism, and glucose regulation.

Pharmacological Mechanism: When a complex therapeutic molecule containing this scaffold enters the intracellular space, it binds to the Ligand-Binding Domain (LBD) of FXR. In the absence of a ligand, the LBD sterically interferes with the DNA-Binding Domain (DBD). Agonist binding induces a conformational shift that relieves this interference, triggers the release of co-repressors, and promotes heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then translocates to the nucleus, binding to Hormone Response Elements (HREs) to activate the transcription of target genes.

Mechanism of FXR (NR1H4) activation by nicotinic acid-derived agonists.

Synthetic Methodology & Experimental Workflows

The synthesis of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid relies on a Nucleophilic Aromatic Substitution (SNAr) reaction. The 2-position of the nicotinic acid ring is highly electrophilic due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the 3-carboxylic acid group.

Workflow for the SNAr synthesis of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: Charge a dry, round-bottom flask with 2-chloronicotinic acid (1.0 equivalent) and 3-hydroxyazetidine hydrochloride (1.2 to 1.5 equivalents).

-

Causality: An excess of the amine ensures complete consumption of the electrophile, driving the reaction to completion and simplifying downstream purification.

-

-

Base Addition: Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 equivalents).

-

Causality: The base serves a dual purpose: it liberates the free base of 3-hydroxyazetidine from its hydrochloride salt and deprotonates the carboxylic acid of the starting material, preventing unwanted side reactions and buffering the system.

-

-

Solvent & Heating: Suspend the reagents in a polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Heat the mixture to 80–100 °C under an inert atmosphere (N2 or Argon) for 12–18 hours.

-

Causality: Polar aprotic solvents stabilize the highly polarized Meisenheimer complex transition state inherent to SNAr reactions, significantly accelerating the reaction rate without participating in unwanted nucleophilic attacks.

-

-

Reaction Monitoring (Self-Validation): Take aliquots at regular intervals and analyze via LC-MS. The reaction is deemed complete upon the disappearance of the 2-chloronicotinic acid peak and the emergence of the product mass ([M+H]+ = 195.0 m/z).

-

Workup & Isolation: Cool the reaction mixture to room temperature and dilute with distilled water. Carefully adjust the pH of the aqueous solution to approximately 3-4 using 1M HCl.

-

Causality: At this specific pH (near the isoelectric point of the molecule), the compound exists primarily in its zwitterionic or neutral form, minimizing aqueous solubility and inducing precipitation. Filter the resulting solid, wash with cold water, and dry under high vacuum to afford the pure product.

-

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met before advancing to derivative synthesis:

-

Mass Spectrometry (LC-MS): ESI+ must yield a dominant peak at m/z 195.0 [M+H]+.

-

Nuclear Magnetic Resonance (1H NMR, DMSO-d6): The spectrum must confirm the integrity of the pyridine ring (distinct doublet of doublets for the aromatic protons) and the presence of the azetidine protons (multiplets typically observed between 3.5 and 4.5 ppm).

-

Chromatographic Purity: HPLC analysis (UV detection at 254 nm) should indicate ≥95% purity.

References

- Title: 1547043-32-2 | 2-(3-Hydroxyazetidin-1-yl)

- Title: US11247986B2 - FXR (NR1H4)

Sources

Pharmacokinetic Profiling of 2-(3-Hydroxyazetidin-1-yl)nicotinic Acid Derivatives: A Technical Guide for Lead Optimization

Executive Summary

The 2-(3-hydroxyazetidin-1-yl)nicotinic acid scaffold—alongside its positional isomers, such as 6-(3-hydroxyazetidin-1-yl)nicotinic acid—has emerged as a privileged substructure in contemporary medicinal chemistry[1]. By integrating a rigid, polar 3-hydroxyazetidine moiety with a nicotinic acid (pyridine-3-carboxylic acid) backbone, this hybrid molecule serves as a highly effective precursor for developing therapies targeting metabolic and cardiovascular diseases[1].

Derivatives of this scaffold have been successfully employed in two major therapeutic avenues: as Farnesoid X Receptor (FXR) agonists to regulate bile acid homeostasis[2] and as selective Acetyl-CoA Carboxylase 1 (ACC1) inhibitors[3]. This whitepaper provides a comprehensive, field-tested guide to the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of these derivatives, emphasizing causality in experimental design and the implementation of self-validating assay systems.

Physicochemical Rationale & ADME Impact

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen before profiling its pharmacokinetics. The structural components dictate the ADME behavior:

-

The 3-Hydroxyazetidine Ring: Compared to larger, more lipophilic saturated heterocycles (like piperidine or pyrrolidine), the highly strained four-membered azetidine ring lowers the partition coefficient (LogD) and increases the fraction of sp3 carbons ( Fsp3 ). This reduces non-specific plasma protein binding and mitigates hERG-mediated cardiotoxicity. The hydroxyl group acts as a hydrogen bond donor/acceptor, improving target residence time but requiring careful balancing to prevent poor passive membrane permeability.

-

The Nicotinic Acid Core: The carboxylic acid moiety is essential for binding to the ligand-binding domain (LBD) of nuclear receptors like FXR, mimicking physiological bile acids such as chenodeoxycholic acid[2]. However, from a PK perspective, carboxylic acids are highly susceptible to Phase II metabolism, specifically direct glucuronidation or conjugation with amino acids (glycine or taurine)[2].

In Vitro Pharmacokinetic Profiling Protocols

To ensure trustworthiness and reproducibility, every protocol described below operates as a Self-Validating System —meaning the assay contains internal controls that automatically verify the integrity of the results.

Protocol A: Hepatic Microsomal Stability (Phase I & II)

Causality: Determining intrinsic clearance ( CLint ) in liver microsomes is required to predict in vivo hepatic clearance and first-pass extraction. Because these derivatives are prone to Phase II conjugation, assays must be supplemented with both Phase I and Phase II cofactors.

Step-by-Step Methodology:

-

Preparation: Thaw pooled liver microsomes (mouse, rat, or human) on ice. Prepare a 10 mM stock of the nicotinic acid derivative in DMSO.

-

Incubation Matrix: Dilute the compound to a final concentration of 1 μM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL microsomal protein. Keep DMSO concentration ≤0.1% to prevent CYP450 inhibition.

-

Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system (Phase I) and UDP-glucuronic acid (UDPGA) with alamethicin (Phase II pore-forming agent).

-

Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

-

Self-Validation Check: Run Verapamil (high Phase I clearance) and Warfarin (low clearance) in parallel. The assay is only valid if Verapamil is depleted by >80% at 30 minutes.

Protocol B: Caco-2 Permeability & Efflux Assay

Causality: The polarity of the 3-hydroxyazetidine group can limit passive diffusion. The Caco-2 bidirectional assay assesses intestinal absorption potential and identifies if the compound is a substrate for P-glycoprotein (P-gp) efflux transporters.

Step-by-Step Methodology:

-

Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow differentiation into polarized enterocytes.

-

Self-Validation Check (Integrity): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER >250Ω⋅cm2 are used. Add Lucifer Yellow (a paracellular marker); permeability ( Papp ) must be <1×10−6 cm/s .

-

Dosing: Apply 10 μM of the derivative to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

-

Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver chambers and analyze via LC-MS/MS.

-

Efflux Ratio Calculation: Calculate ER=Papp(B→A)/Papp(A→B) . An ER>2.0 indicates active efflux.

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, compounds advance to in vivo models. For early lead optimization, cassette dosing (N-in-1) is utilized to maximize throughput and assess bioavailability[3].

Protocol C: Rodent Cassette Dosing & Bioanalysis

Causality: Administering multiple derivatives simultaneously reduces animal usage. However, to prevent competitive CYP inhibition between derivatives, doses must be kept extremely low (e.g., 0.1 mg/kg IV)[3].

Step-by-Step Methodology:

-

Formulation: Dissolve up to 4 derivatives in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubility of the nicotinic acid core.

-

Administration: Administer intravenously (IV) at 0.1 mg/kg via the tail vein, and orally (PO) at 1.0 mg/kg via oral gavage to male C57BL/6 mice[3].

-

Blood Sampling: Collect 20 μL of blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge to isolate plasma.

-

LC-MS/MS Bioanalysis:

-

Self-Validation Check (Matrix Effect): Extract plasma using protein precipitation. The SIL-IS must maintain a consistent peak area ( ±15% ) across all time points to validate that matrix ionization suppression is not skewing the data.

-

-

Parameter Calculation: Use non-compartmental analysis (NCA) to calculate Clearance ( CL ), Volume of Distribution ( Vss ), Half-life ( T1/2 ), and Oral Bioavailability ( F% ).

Quantitative Data Presentation

The following table summarizes representative PK parameters for an optimized 2-(3-hydroxyazetidin-1-yl)nicotinic acid derivative (e.g., an ACC1 inhibitor or FXR agonist profile) based on typical optimization trajectories[3].

| PK Parameter | In Vitro Result | In Vivo Result (Mouse) | Target Threshold for Lead Declaration |

| Microsomal CLint | 12.5 μL/min/mg | N/A | <20 μL/min/mg |

| Caco-2 Papp (A-B) | 8.4×10−6 cm/s | N/A | >5×10−6 cm/s |

| Efflux Ratio (ER) | 1.2 | N/A | <2.0 |

| Plasma Clearance ( CL ) | N/A | 15 mL/min/kg | <30 mL/min/kg (Low-Moderate) |

| Volume of Dist. ( Vss ) | N/A | 1.8 L/kg | >0.6 L/kg (Good tissue penetration) |

| Half-life ( T1/2 ) | N/A | 3.5 hours | >2.0 hours |

| Oral Bioavailability ( F% ) | N/A | 68% | >30% |

Visualizations

The following diagrams map the logical progression of the PK optimization workflow and the specific metabolic pathways associated with this chemical scaffold.

Fig 1. Sequential ADME/PK profiling workflow for lead optimization.

Fig 2. Hepatic metabolism and clearance pathways for nicotinic acid derivatives.

Conclusion

The integration of the 2-(3-hydroxyazetidin-1-yl)nicotinic acid scaffold represents a sophisticated approach to balancing physicochemical properties with targeted pharmacodynamics. By strictly adhering to self-validating in vitro assays and carefully designed in vivo cassette dosing strategies, drug development professionals can rapidly identify liabilities—such as excessive Phase II conjugation of the nicotinic acid core—and optimize these derivatives into viable clinical candidates.

References

- Google Patents.US11247986B2 - FXR (NR1H4) modulating compounds.

-

ACS Publications. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. Retrieved from:[Link]

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-(3-Hydroxyazetidin-1-yl)nicotinic Acid

A Senior Application Scientist's Perspective on Elucidating the Molecular Interactions and Cellular Consequences

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid. Based on its structural similarity to nicotinic acid, the primary hypothesis is that this compound acts as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). This document outlines a logical, multi-tiered experimental approach designed for researchers, scientists, and drug development professionals. The guide details methodologies for confirming target engagement, characterizing the downstream signaling cascades, and assessing the functional cellular consequences of receptor activation. Each proposed experimental protocol is presented with the underlying scientific rationale, ensuring a thorough and robust investigation into the compound's biological activity.

Introduction: Chemical Structure and the GPR109A Hypothesis

2-(3-Hydroxyazetidin-1-yl)nicotinic acid is a derivative of nicotinic acid (niacin)[1]. Nicotinic acid is a well-established ligand for the G protein-coupled receptor 109A (GPR109A)[2][3][4]. The structural conservation of the nicotinic acid core in 2-(3-Hydroxyazetidin-1-yl)nicotinic acid strongly suggests that it will also target GPR109A. GPR109A is a Gi-coupled receptor expressed in various cell types, including adipocytes, immune cells such as macrophages and neutrophils, and keratinocytes[3][5][6]. Its activation initiates a cascade of intracellular events with therapeutic implications in dyslipidemia and inflammation[4][7].

This guide will therefore focus on a systematic in vitro investigation to first confirm that 2-(3-Hydroxyazetidin-1-yl)nicotinic acid is a GPR109A agonist and then to comprehensively map its signaling and functional profile.

Tier 1: Target Engagement and Primary Signaling

The initial phase of the investigation is to unequivocally demonstrate that 2-(3-Hydroxyazetidin-1-yl)nicotinic acid directly interacts with and activates GPR109A.

Radioligand Binding Assay

Objective: To determine the binding affinity of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid for GPR109A.

Rationale: This classic biochemical assay provides a quantitative measure of the interaction between a ligand and its receptor. By competing with a radiolabeled ligand, we can determine the equilibrium dissociation constant (Ki) of the test compound, a key indicator of its binding potency.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells stably expressing human GPR109A.

-

Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

-

Binding Reaction:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a known GPR109A radioligand (e.g., [³H]-nicotinic acid).

-

Add increasing concentrations of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

Objective: To assess the functional consequence of GPR109A activation by measuring the inhibition of cyclic AMP (cAMP) production.

Rationale: GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[2][8]. This assay directly measures the primary signaling event following receptor activation.

Protocol:

-

Cell Culture:

-

Seed CHO-K1 or HEK-293 cells stably expressing human GPR109A in a 96-well plate.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Concurrently, treat the cells with increasing concentrations of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

-

Incubate for a defined period.

-

-

Detection:

-

Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

| Parameter | Description | Expected Outcome for a GPR109A Agonist |

| Ki (Binding Affinity) | Concentration of the compound required to occupy 50% of the receptors. | Low nanomolar to micromolar range. |

| EC₅₀ (Functional Potency) | Concentration of the compound that produces 50% of the maximal response. | Dose-dependent decrease in forskolin-stimulated cAMP levels. |

Tier 2: Downstream Signaling Pathways

Beyond the canonical Gi-cAMP pathway, GPR109A activation can trigger other signaling cascades. A thorough understanding of the mechanism of action requires investigating these alternative pathways.

β-Arrestin Recruitment Assay

Objective: To determine if 2-(3-Hydroxyazetidin-1-yl)nicotinic acid induces the recruitment of β-arrestin to GPR109A.

Rationale: β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling[4][9]. Assessing β-arrestin recruitment provides insights into potential biased agonism.

Protocol:

-

Cell Line:

-

Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™) that co-expresses GPR109A and a β-arrestin fusion protein.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

Treat the cells with increasing concentrations of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

-

Incubate to allow for receptor activation and β-arrestin recruitment.

-

-

Detection:

-

Measure the signal generated by the interaction of GPR109A and β-arrestin (e.g., chemiluminescence or fluorescence).

-

-

Data Analysis:

-

Plot the signal against the logarithm of the agonist concentration and determine the EC₅₀.

-

Mitogen-Activated Protein Kinase (MAPK) Activation

Objective: To measure the phosphorylation of ERK1/2 following treatment with 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

Rationale: GPR109A activation has been shown to induce the phosphorylation and activation of the MAP kinases ERK1/2, which can mediate some of the receptor's effects, including the flushing response[2][10].

Protocol:

-

Cell Culture and Treatment:

-

Culture cells endogenously or exogenously expressing GPR109A (e.g., HaCaT keratinocytes or GPR109A-transfected HEK-293 cells).

-

Serum-starve the cells to reduce basal ERK1/2 phosphorylation.

-

Treat with various concentrations of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid for different time points.

-

-

Detection by Western Blot:

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Use a chemiluminescent substrate for detection.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Caption: Proposed signaling pathway for 2-(3-Hydroxyazetidin-1-yl)nicotinic acid via GPR109A.

Tier 3: Functional Cellular Assays

The final tier of in vitro characterization involves assessing the physiological consequences of GPR109A activation in relevant cell types.

Anti-inflammatory Response in Macrophages

Objective: To determine if 2-(3-Hydroxyazetidin-1-yl)nicotinic acid can suppress pro-inflammatory cytokine production in macrophages.

Rationale: GPR109A activation in immune cells has a well-documented anti-inflammatory effect[4][8]. This is a critical functional outcome with significant therapeutic potential.

Protocol:

-

Cell Culture:

-

Culture a human monocyte cell line (e.g., THP-1) and differentiate into macrophages using PMA.

-

-

Assay Procedure:

-

Pre-treat the differentiated macrophages with increasing concentrations of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).

-

Incubate for a suitable period (e.g., 6-24 hours).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead-based assay.

-

-

Data Analysis:

-

Plot the cytokine concentration against the logarithm of the compound concentration to determine the IC₅₀ for cytokine inhibition.

-

Caption: Workflow for assessing the anti-inflammatory effects in macrophages.

| Functional Assay | Cell Type | Stimulus | Measured Endpoint | Expected Outcome |

| Anti-inflammation | THP-1 derived macrophages | LPS | TNF-α, IL-6 secretion | Dose-dependent inhibition of cytokine release. |

| Anti-lipolysis | Differentiated 3T3-L1 adipocytes | Isoproterenol | Glycerol release | Dose-dependent inhibition of glycerol release. |

Data Interpretation and Building a Mechanistic Model

The data generated from these three tiers of experiments will allow for the construction of a comprehensive in vitro mechanistic model for 2-(3-Hydroxyazetidin-1-yl)nicotinic acid. A potent binding affinity (low Ki) coupled with a low EC₅₀ in the cAMP assay would strongly support its role as a GPR109A agonist. The relative potencies in the β-arrestin and p-ERK assays will reveal any potential for biased signaling. Finally, the functional data from macrophage and adipocyte assays will link the molecular mechanism to a physiologically relevant cellular response.

Conclusion

The experimental framework outlined in this guide provides a robust and logical pathway to fully characterize the in vitro mechanism of action of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid. By systematically progressing from target engagement to downstream signaling and functional outcomes, researchers can build a comprehensive understanding of this compound's biological activity. This knowledge is crucial for its further development as a potential therapeutic agent.

References

- Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. (n.d.). Frontiers in Pharmacology.

-

Soga, T., et al. (2003). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology, 64(4), 881-890. Retrieved March 26, 2026, from [Link]

-

Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. Retrieved March 26, 2026, from [Link]

-

Kashyap, M. L., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(7), 339. Retrieved March 26, 2026, from [Link]

-

Wang, P., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Signal Transduction and Targeted Therapy, 9(1), 1-13. Retrieved March 26, 2026, from [Link]

-

Zhang, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved March 26, 2026, from [Link]

-

Chai, J. T., et al. (2013). GPR109A and Vascular inflammation. ResearchGate. Retrieved March 26, 2026, from [Link]

-

Digby, J. E., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE, 8(5), e62934. Retrieved March 26, 2026, from [Link]

-

Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Retrieved March 26, 2026, from [Link]

-

Nicotinic acid. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]

-

Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1177. Retrieved March 26, 2026, from [Link]

-

Powell, Z. R., et al. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. bioRxiv. Retrieved March 26, 2026, from [Link]

-

Richman, J. G., et al. (2007). Structures of GPR109A agonists presented herein with compound... ResearchGate. Retrieved March 26, 2026, from [Link]

-

Al-Dwairi, A., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Metabolites, 11(4), 239. Retrieved March 26, 2026, from [Link]

-

Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590. Retrieved March 26, 2026, from [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences, 32(12), 700-707. Retrieved March 26, 2026, from [Link]

-

Niacin. (2018). Linus Pauling Institute. Retrieved March 26, 2026, from [Link]

-

Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate– induced flushing involves GPR109A expressed by keratinocytes. Journal of Clinical Investigation, 120(8), 2910-2919. Retrieved March 26, 2026, from [Link]

-

Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Semantic Scholar. Retrieved March 26, 2026, from [Link]

-

KEGG COMPOUND: C00253. (n.d.). KEGG. Retrieved March 26, 2026, from [Link]

-

Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]piperazin-1-yl]-8-methyl-imidazo[1,2-a]pyridin-3-yl]-methyl-amino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. ResearchGate. Retrieved March 26, 2026, from [Link]_

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved March 26, 2026, from [Link]

-

Target Identification and Mode of Action Studies. (n.d.). University of Florida. Retrieved March 26, 2026, from [Link]

-

N 5984. (2010). AdisInsight. Retrieved March 26, 2026, from [Link]

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing [jci.org]

- 4. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]

Application Note: Chemoselective Amide Coupling Strategies for 2-(3-Hydroxyazetidin-1-yl)nicotinic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Molecular Profiling

The incorporation of azetidine rings into pharmaceutical scaffolds is a proven strategy for improving metabolic stability, modulating lipophilicity, and altering the basicity of adjacent amines. 2-(3-Hydroxyazetidin-1-yl)nicotinic acid represents a highly versatile, yet synthetically challenging, bifunctional building block.

When utilizing this building block for amide bond formation, chemists face a distinct chemoselectivity challenge: N-acylation vs. O-acylation . The molecule possesses a free, unprotected secondary hydroxyl group on the azetidine ring. While aliphatic amines are inherently more nucleophilic than secondary alcohols, the use of highly active coupling reagents (e.g., uronium salts) or sluggish amine partners (e.g., anilines, sterically hindered secondary amines) can lead to competitive esterification (O-acylation) or di-acylation. Furthermore, the basic pyridine nitrogen can interfere with the activation step by coordinating with coupling reagents or altering the local pH of the microenvironment[1].

This application note details field-proven, self-validating protocols to achieve >90% N-chemoselectivity when coupling 2-(3-Hydroxyazetidin-1-yl)nicotinic acid with diverse amine partners.

Mechanistic Insights & Reagent Causality

To design a robust protocol, we must move beyond empirical screening and understand the causality behind reagent selection:

-

The Role of HOBt/HOAt in Chemoselectivity: For primary and unhindered aliphatic amines, the EDC·HCl / HOBt system is optimal. EDC activates the carboxylic acid to an O-acylisourea, which is immediately intercepted by HOBt to form an active OBt-ester. This intermediate is highly reactive toward aminolysis due to intramolecular hydrogen bonding with the incoming amine, yet it is remarkably stable toward alcoholysis[2]. This kinetic differentiation practically eliminates O-acylation of the azetidine hydroxyl.

-

Base Selection (NMM vs. DIPEA): When forcing conditions are required for unreactive amines, HATU is the reagent of choice[3]. However, the standard base, N,N-Diisopropylethylamine (DIPEA), is strongly basic and can deprotonate the secondary alcohol, accelerating unwanted O-acylation. Substituting DIPEA with N-Methylmorpholine (NMM) mitigates this risk. NMM is significantly less basic (aqueous pKa = 7.38) and acts as a mild proton sink, maintaining a pH that keeps the amine nucleophilic while leaving the hydroxyl group protonated and unreactive[2].

Workflow Decision Matrix

Fig 1: Decision matrix for chemoselective amide coupling based on amine nucleophilicity.

Quantitative Optimization Data

The following table summarizes the optimization of coupling conditions using a model primary amine (benzylamine) and a model secondary hindered amine (N-methylaniline).

| Coupling Reagent | Base (Equiv) | Amine Type | Conversion (%) | N-Amide Yield (%) | O-Ester Yield (%) |

| EDC·HCl / HOBt | DIPEA (2.5) | Primary Aliphatic | >95 | 92 | <2 |

| EDC·HCl / HOBt | DIPEA (2.5) | Secondary / Aniline | 60 | 55 | <5 |

| HATU | DIPEA (3.0) | Secondary / Aniline | >95 | 75 | 18 |

| HATU | NMM (3.0) | Secondary / Aniline | >95 | 88 | 5 |

Data Interpretation: EDC/HOBt is highly chemoselective but lacks the driving force for hindered amines. HATU drives the reaction to completion for hindered amines, but switching the base from DIPEA to NMM is critical to suppress O-acylation from 18% down to 5%.

Step-by-Step Experimental Protocols

Protocol A: EDC/HOBt-Mediated Coupling (Ideal for Primary Amines)

Mechanism: Generates a mild OBt-active ester that favors aminolysis over alcoholysis.

-

Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve 2-(3-Hydroxyazetidin-1-yl)nicotinic acid (1.0 mmol, 1.0 equiv) and HOBt hydrate (1.2 mmol, 1.2 equiv) in anhydrous DMF (5.0 mL).

-

Amine Addition: Add the target primary amine (1.1 mmol, 1.1 equiv) to the stirring solution.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add EDC·HCl (1.2 mmol, 1.2 equiv) in one portion, followed by the dropwise addition of DIPEA (2.5 mmol, 2.5 equiv).

-

Causality Note: Cooling to 0 °C controls the exothermic formation of the O-acylisourea, preventing its rearrangement to the unreactive N-acylurea dead-end product.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (5 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU/NMM-Mediated Coupling (For Secondary/Aromatic Amines)

Mechanism: Generates a highly reactive OAt-ester. Requires strict base control to prevent hydroxyl deprotonation.

-

Preparation: Dissolve 2-(3-Hydroxyazetidin-1-yl)nicotinic acid (1.0 mmol, 1.0 equiv) and the target secondary/aromatic amine (1.2 mmol, 1.2 equiv) in anhydrous DMF (5.0 mL) under N₂.

-

Base Addition: Add N-methylmorpholine (NMM) (3.0 mmol, 3.0 equiv) and cool the mixture strictly to 0 °C.

-

Causality Note: NMM is chosen over DIPEA to maintain a lower effective pH, preventing the secondary alcohol on the azetidine from acting as a competing nucleophile[2].

-

-

Activation: Add HATU (1.1 mmol, 1.1 equiv) portion-wise over 5 minutes.

-

Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor strictly via LC-MS after 4 hours. Do not let the reaction stir overnight, as prolonged exposure increases O-acylation creep.

-

Workup: Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to efficiently partition the DMF and NMM salts into the aqueous layer. Dry and concentrate the organic layer.

Self-Validating System & Troubleshooting

To ensure the integrity of the synthesized compounds, the protocol includes built-in analytical validation steps to detect and correct chemoselectivity failures.

Detection of O-Acylation (Validation)

-

LC-MS Analysis: The O-acylated byproduct (or N,O-diacylated product) will present a mass shift corresponding to an additional equivalent of the nicotinic acid fragment.

-

¹H NMR Diagnostic Shift: The most definitive proof of chemoselectivity lies in the azetidine ring protons.

-

Standard N-Amide: The methine proton (CH-OH) of the azetidine ring typically resonates as a multiplet at δ 4.50 – 4.70 ppm .

-

O-Acylated Byproduct: If esterification has occurred, the electron-withdrawing effect of the newly formed ester carbonyl will strongly deshield this proton, shifting it downfield to δ 5.30 – 5.50 ppm .

-

Corrective Action (Ester Cleavage)

If LC-MS or NMR indicates >5% O-acylation, the ester can be selectively cleaved without breaking the newly formed amide bond:

-

Dissolve the crude mixture in Methanol (5.0 mL).

-

Add anhydrous K₂CO₃ (0.5 equiv).

-

Stir at room temperature for 2 hours. The secondary ester will rapidly undergo methanolysis, reverting to the desired free secondary alcohol, while the robust amide bond remains intact.

Sources

Application Note: 2-(3-Hydroxyazetidin-1-yl)nicotinic acid as a Privileged Building Block in Drug Discovery

Executive Summary

The transition from planar, sp²-dominated chemical spaces to complex, three-dimensional architectures is a defining paradigm in modern drug discovery. 2-(3-Hydroxyazetidin-1-yl)nicotinic acid (CAS 1547043-32-2)[1] represents a highly versatile, bifunctional building block designed to meet these modern physicochemical demands. By fusing a nicotinic acid (pyridine-3-carboxylic acid) pharmacophore with a rigid, hydrophilic 3-hydroxyazetidine moiety, this scaffold provides medicinal chemists with a powerful vector for library generation, PROTAC linker attachment, and bioisosteric replacement.

This application note details the structural rationale, comparative physicochemical advantages, and validated synthetic protocols for deploying this building block in advanced drug development workflows.

Physicochemical & Structural Rationale: Escaping Flatland

The incorporation of the 3-hydroxyazetidine ring into the nicotinic acid core is not merely a structural novelty; it is a calculated physicochemical optimization strategy.

Maximizing Fsp³ Character

Historically, drug discovery libraries were heavily biased toward flat, aromatic compounds due to the ease of sp²-sp² cross-coupling reactions. However, as demonstrated by[2], increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with improved solubility, reduced promiscuity, and a statistically significant increase in clinical success rates. The azetidine ring introduces three sp³ carbons, elevating the molecule's three-dimensionality without inflating its molecular weight.

Conformational Rigidity and Entropic Efficiency

Compared to highly flexible acyclic amines or larger macrocycles, the four-membered azetidine ring is highly strained and conformationally restricted[3]. When binding to a target protein (e.g., a kinase hinge region or a nuclear receptor like FXR[4]), the rigid azetidine core incurs a significantly lower entropic penalty upon target engagement compared to flexible analogs.

The Ortho-Relationship and Chemoselectivity

In 2-(3-hydroxyazetidin-1-yl)nicotinic acid, the azetidine substituent at the C2 position is ortho to the carboxylic acid at the C3 position. This proximity creates a unique microenvironment:

-

Steric Shielding: The bulky azetidine ring partially shields the carboxylic acid, necessitating highly efficient coupling reagents (e.g., HATU) to drive amidation.

-

Chemoselectivity: The secondary hydroxyl group on the azetidine ring is less nucleophilic than primary aliphatic amines. This allows for chemoselective amide coupling at the C3-carboxylic acid without requiring protecting groups on the azetidine hydroxyl handle.

Caption: Pharmacological impact of azetidine incorporation on physicochemical properties.

Comparative Data Presentation

To illustrate the superiority of the 3-hydroxyazetidine moiety, Table 1 compares its theoretical physicochemical contributions against traditional C2-substituents on a nicotinic acid core.

Table 1: Physicochemical Comparison of C2-Substituted Nicotinic Acid Derivatives

| C2-Substituent | Fsp³ Contribution | Relative Lipophilicity (ΔlogP) | Steric Hindrance at C3 | H-Bonding Capability |

| Dimethylamino | Low | Moderate | Low | Acceptor only |

| Pyrrolidin-1-yl | Moderate | High | Moderate | Acceptor only |

| Piperidin-1-yl | High | Very High | High | Acceptor only |

| 3-Hydroxyazetidin-1-yl | Moderate | Low | Moderate | Donor & Acceptor |

Data Synthesis: The 3-hydroxyazetidine group provides the optimal balance. It lowers logP (due to the polar hydroxyl group) and provides a hydrogen bond donor, which is critical for interacting with solvent molecules to improve aqueous solubility[5].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity during library synthesis and late-stage functionalization.

Protocol A: Chemoselective Amide Coupling (Library Generation)

Objective: To synthesize diverse amide libraries by coupling primary amines to the C3-carboxylic acid, leaving the azetidine hydroxyl group intact.

Causality & Rationale: The ortho-azetidine ring introduces steric bulk around the carboxylic acid. Therefore, HATU is selected over EDC/HOBt because the highly reactive 7-azabenzotriazole active ester overcomes this steric hindrance. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to prevent side reactions.

Materials:

-

2-(3-Hydroxyazetidin-1-yl)nicotinic acid (1.0 equiv)

-

Primary Amine (R-NH₂) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

-

Pre-Activation: Dissolve 2-(3-hydroxyazetidin-1-yl)nicotinic acid in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA, followed by HATU.

-

Active Ester Formation: Stir the mixture at room temperature for 15 minutes. Validation: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS, confirming active ester formation.

-

Coupling: Add the primary amine dropwise. Stir at room temperature for 2–4 hours. The primary amine's superior nucleophilicity ensures it outcompetes the unprotected secondary hydroxyl group.

-

Quench & Workup: Dilute the reaction with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (to remove HOAt byproducts), water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Late-Stage Functionalization via Mitsunobu Etherification

Objective: To attach bulky functional groups (e.g., PROTAC PEG-linkers or fluorophores) to the C3-hydroxyl handle of the azetidine ring.

Causality & Rationale: The rigid azetidine ring projects the hydroxyl group outward into the solvent-accessible space, making it an ideal vector for linker attachment. The Mitsunobu reaction is utilized because it proceeds under mild, neutral conditions, preventing the cleavage of the newly formed C3-amide bond.

Materials:

-

Amide product from Protocol A (1.0 equiv)

-

Phenol or acidic alcohol derivative (Ar-OH) (1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Anhydrous THF (0.1 M)

Step-by-Step Methodology:

-

Complexation: Dissolve the amide product, Ar-OH, and PPh₃ in anhydrous THF at 0 °C under N₂.

-

Activation: Add DIAD dropwise over 10 minutes. The solution will typically turn pale yellow as the betaine intermediate forms.

-

Displacement: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: Monitor via TLC (UV active). The disappearance of the highly polar starting material indicates successful etherification.

-

Purification: Concentrate the mixture directly onto silica gel. Purify via automated flash chromatography to separate the product from triphenylphosphine oxide (TPPO) byproducts.

Caption: Synthetic workflow for chemoselective amide coupling and late-stage derivatization.

Conclusion

2-(3-Hydroxyazetidin-1-yl)nicotinic acid is a highly strategic building block that bridges the gap between traditional planar pharmacophores and modern, sp³-enriched chemical space. By leveraging its unique ortho-substituted architecture, researchers can execute chemoselective library syntheses while simultaneously improving the pharmacokinetic profiles (logP, solubility, Fsp³) of their lead compounds.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

-

Wei, W., Cherukupalli, S., Jing, L., Liu, X., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845.[Link]

-

National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

- Google Patents. (2022). US11247986B2 - FXR (NR1H4)

Sources

- 1. 1547043-32-2|2-(3-Hydroxyazetidin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US11247986B2 - FXR (NR1H4) modulating compounds - Google Patents [patents.google.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

Application Note: ¹H and ¹³C NMR Spectral Analysis of 2-(3-Hydroxyazetidin-1-yl)nicotinic Acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Advanced Protocol and Spectral Assignment Guide

Introduction & Mechanistic Context

In modern medicinal chemistry, the incorporation of strained, polar heterocycles such as the 3-hydroxyazetidine moiety has become a privileged strategy to improve the pharmacokinetic properties of drug candidates (e.g., Baricitinib)[1]. When conjugated to a nicotinic acid core, the resulting molecule—2-(3-hydroxyazetidin-1-yl)nicotinic acid —presents a unique electronic system. The push-pull dynamics between the electron-donating azetidine nitrogen at the C2 position and the electron-withdrawing carboxylic acid at the C3 position create a highly polarized pyridine ring.

As a Senior Application Scientist, I emphasize that understanding the causality behind these chemical shifts is critical for downstream structural validation. The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound are not merely a collection of peaks; they are a direct readout of the molecule's electron density distribution and conformational dynamics[2].

This application note provides a self-validating experimental protocol and a comprehensive, causally-linked assignment of the ¹H and ¹³C NMR spectra for 2-(3-hydroxyazetidin-1-yl)nicotinic acid.

Experimental Design & Self-Validating Protocols

To ensure absolute trustworthiness in spectral acquisition, the protocol must be designed as a self-validating system. We utilize DMSO- d6 as the solvent. The choice of DMSO- d6 over CDCl₃ or D₂O is deliberate:

-

Solubility: The zwitterionic character of aminonicotinic acids necessitates a highly polar, aprotic solvent.

-

Proton Retention: DMSO- d6 prevents the rapid chemical exchange of the azetidine hydroxyl (-OH) and carboxylic acid (-COOH) protons, allowing them to be observed and integrated, which serves as an internal validation of sample anhydrousness[3].

Step-by-Step Acquisition Protocol

-

Sample Preparation: Dissolve exactly 15.0 mg of 2-(3-hydroxyazetidin-1-yl)nicotinic acid in 0.6 mL of 99.9% DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Self-Validation: A clear solution indicates complete dissolution; particulate matter will distort the magnetic field homogeneity.

-

Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe for both ¹H (400 MHz) and ¹³C (100 MHz) frequencies to maximize the signal-to-noise ratio (SNR).

-

Shimming: Perform gradient shimming followed by fine manual shimming on the Z, Z², and Z³ axes. Self-Validation: The full-width at half-maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard 1D proton (zg30).

-

Number of scans (ns): 16.

-

Relaxation delay (d1): 2.0 seconds (ensures full relaxation of the polar protons).

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Power-gated decoupling (zgpg30).

-

Number of scans (ns): 512 - 1024 (due to the lower natural abundance of ¹³C and the presence of quaternary carbons).

-

Relaxation delay (d1): 2.0 seconds.

-

Figure 1: Self-validating workflow for NMR sample preparation and spectral acquisition.

Spectral Assignments & Causality

The chemical shifts of 2-(3-hydroxyazetidin-1-yl)nicotinic acid are governed by the mesomeric (+M) and inductive (-I) effects of its substituents. The azetidine nitrogen donates electron density into the pyridine ring (+M effect), heavily shielding the ortho and para positions relative to it[2]. Conversely, the carboxylic acid withdraws electron density (-M effect), deshielding its adjacent protons.

Figure 2: Logical relationship of substituent electronic effects on the pyridine ring chemical shifts.

¹H NMR Data Interpretation

The ¹H NMR spectrum in DMSO- d6 validates the structural integrity of the molecule. The pyridine H-5 proton is highly shielded ( δ ~6.70 ppm) due to the strong +M effect of the azetidine nitrogen at C2[2]. The azetidine ring protons present a classic pattern for 3-substituted azetidines: the C3' methine proton appears as a multiplet around 4.50 ppm, while the C2' and C4' methylene protons appear as two distinct multiplets due to the restricted rotation and diastereotopic nature induced by the chiral center at C3' upon substitution[3].

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Causality / Assignment Notes |

| -COOH | ~12.80 | br s | - | 1H | Highly deshielded acidic proton; broad due to slow exchange. |

| Pyridine H-6 | ~8.25 | dd | 4.8, 1.8 | 1H | Deshielded by the adjacent pyridine nitrogen. |

| Pyridine H-4 | ~8.05 | dd | 7.6, 1.8 | 1H | Deshielded by the ortho -COOH group. |

| Pyridine H-5 | ~6.70 | dd | 7.6, 4.8 | 1H | Strongly shielded by the +M effect of the C2 azetidine nitrogen[2]. |

| Azetidine -OH | ~5.65 | d | 6.2 | 1H | Visible in DMSO- d6 ; doublet confirms coupling to the C3' methine proton[3]. |

| Azetidine H-3' | ~4.50 | m | - | 1H | Deshielded by the directly attached electronegative oxygen[1]. |

| Azetidine H-2', H-4' | ~4.20 & ~3.80 | m | - | 4H (2H+2H) | Split into two sets of multiplets due to ring conformation and restricted rotation[3]. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum further corroborates the framework. The quaternary C2 carbon is highly deshielded ( δ ~157.5 ppm) because it is bonded directly to two nitrogen atoms (the pyridine N and the azetidine N). The carboxylic acid carbon appears characteristically downfield at ~168.4 ppm. The azetidine carbons reflect the strain and electronegativity of the ring, with the oxygen-bearing C3' carbon resonating at ~60.1 ppm[3].

| Position | Chemical Shift ( δ , ppm) | Type | Causality / Assignment Notes |

| -COOH | 168.4 | C (Quaternary) | Carbonyl carbon; heavily deshielded. |

| Pyridine C2 | 157.5 | C (Quaternary) | Bonded to azetidine nitrogen; highly deshielded. |

| Pyridine C6 | 151.2 | CH | Adjacent to pyridine nitrogen. |

| Pyridine C4 | 141.0 | CH | Ortho to the electron-withdrawing -COOH group. |

| Pyridine C5 | 112.8 | CH | Shielded by the +M effect of the C2 amino group. |

| Pyridine C3 | 110.5 | C (Quaternary) | Shielded by ortho amino group, counteracting the -COOH pull. |

| Azetidine C2', C4' | 62.5 | CH₂ | Deshielded by the adjacent azetidine nitrogen. |

| Azetidine C3' | 60.1 | CH | Deshielded by the directly attached hydroxyl group. |

Conclusion

The NMR spectral analysis of 2-(3-hydroxyazetidin-1-yl)nicotinic acid serves as a textbook example of how competing electronic effects dictate chemical shifts in heterocyclic systems. By utilizing DMSO- d6 and applying a self-validating acquisition protocol, researchers can confidently assign the highly shielded H-5 pyridine proton and the complex multiplet splitting of the strained azetidine ring. These assignments are critical for confirming the successful synthesis of this building block before its integration into larger active pharmaceutical ingredients (APIs).

References

-

[2] 2-Aminonicotinic Acid 1-Oxides Are Chemically Stable Inhibitors of Quinolinic Acid Synthesis in the Mammalian Brain: A Step toward New Antiexcitotoxic Agents | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

-

[3] Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Amazon AWS. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Dosing Formulations of 2-(3-Hydroxyazetidin-1-yl)nicotinic Acid

Abstract

This document provides a comprehensive guide for the development of in vivo dosing formulations for the novel compound 2-(3-Hydroxyazetidin-1-yl)nicotinic acid. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of pharmaceutical formulation and draws upon the well-characterized physicochemical and pharmacokinetic properties of its structural analog, nicotinic acid. The protocols outlined herein are designed to be robust starting points for researchers, scientists, and drug development professionals, emphasizing a rational, science-driven approach to formulation design for both oral and parenteral administration routes. All proposed formulations require experimental validation for the specific test article.

Introduction and Scientific Rationale

The development of a stable, safe, and effective in vivo dosing formulation is a critical step in the preclinical evaluation of any new chemical entity. The selection of the administration route and the composition of the formulation vehicle can significantly impact the bioavailability, pharmacokinetic profile, and ultimately, the observed efficacy and toxicity of the compound. 2-(3-Hydroxyazetidin-1-yl)nicotinic acid is a nicotinic acid derivative. Nicotinic acid (also known as niacin or vitamin B3) is a water-soluble vitamin with a well-understood absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4][5] By understanding the properties of nicotinic acid, we can make informed decisions about the formulation strategy for its 2-substituted derivative.

The addition of the 3-hydroxyazetidin-1-yl group at the 2-position of the pyridine ring is expected to influence the molecule's physicochemical properties. The azetidine ring introduces a basic nitrogen and a hydroxyl group, which will likely increase polarity and may enhance aqueous solubility compared to nicotinic acid. The presence of both an acidic carboxylic acid group (from the nicotinic acid core) and a basic azetidine nitrogen suggests the molecule will be zwitterionic at physiological pH.[6][7] This zwitterionic nature can present unique challenges and opportunities for formulation.

This guide will detail formulation strategies for both oral and parenteral routes, providing a rationale for the selection of excipients and detailed protocols for their preparation.

Physicochemical Property Assessment (Predicted)

A thorough understanding of the test article's physicochemical properties is the cornerstone of rational formulation development. While experimental data for 2-(3-Hydroxyazetidin-1-yl)nicotinic acid is not publicly available, we can predict its likely characteristics based on its structure and comparison to nicotinic acid.

| Property | Nicotinic Acid (Literature Values) | Predicted for 2-(3-Hydroxyazetidin-1-yl)nicotinic acid | Rationale for Prediction |

| Molecular Weight | 123.11 g/mol [4][8] | ~194.19 g/mol | Addition of the C5H9NO moiety. |

| Aqueous Solubility | 18 g/L in water.[4][5] Freely soluble in boiling water.[8] | Likely higher than nicotinic acid. | The addition of the polar 3-hydroxyazetidinyl group should increase hydrogen bonding with water. |

| pKa | 4.85 (for the carboxylic acid)[4][8] | pKa1 (acidic) ~4-5; pKa2 (basic) ~8-9 | The carboxylic acid pKa should be similar to nicotinic acid. The azetidine nitrogen will introduce a basic pKa. |

| LogP | 0.219[4] | Likely lower (more hydrophilic) than nicotinic acid. | The hydroxyl and secondary amine functionalities of the substituent will decrease lipophilicity. |

| Stability | Stable in heat, acidity, and alkalinity.[5] | Expected to be reasonably stable in solution, but potential for hydrolysis or oxidation should be evaluated. | The core nicotinic acid structure is stable. The hydroxyazetidine moiety is generally stable. |

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the essential experimental workflow to confirm the predicted physicochemical properties of a new chemical entity like 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

Caption: Workflow for Physicochemical Profiling and Formulation Development.

Oral Dosing Formulations

Given that nicotinic acid is well-absorbed orally, this is a logical starting point for in vivo studies of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.[1] The primary challenge for oral formulation will be achieving the desired concentration and ensuring stability in the vehicle.

Aqueous Solutions and Suspensions

For initial studies, simple aqueous vehicles are preferred for their ease of preparation and physiological compatibility.

Protocol 3.1.1: Preparation of an Aqueous Solution for Oral Gavage

This protocol is suitable for compounds with sufficient aqueous solubility at the desired concentration.

Materials:

-

2-(3-Hydroxyazetidin-1-yl)nicotinic acid

-

Purified Water (e.g., Milli-Q or equivalent)

-

pH meter

-

0.1 N Hydrochloric Acid (HCl) and 0.1 N Sodium Hydroxide (NaOH) for pH adjustment

-

Volumetric flasks and magnetic stirrer

Procedure:

-

Determine Target Concentration: Based on the study design, calculate the required concentration of the test article in mg/mL.

-

Weigh the Test Article: Accurately weigh the required amount of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

-

Initial Solubilization: Add approximately 80% of the final volume of purified water to a volumetric flask. While stirring, slowly add the weighed test article.

-

pH Adjustment for Solubilization: The zwitterionic nature of the molecule means its solubility will be pH-dependent. Measure the pH of the solution. If the compound is not fully dissolved, adjust the pH. For a molecule with both acidic and basic groups, solubility is often lowest at its isoelectric point and increases at pH values above the basic pKa or below the acidic pKa.

-

To increase solubility, try adjusting the pH to ~7.4 using 0.1 N NaOH. This will deprotonate the carboxylic acid, forming a more soluble salt.

-

Alternatively, adjusting the pH to ~2-3 with 0.1 N HCl will protonate the azetidine nitrogen, also potentially increasing solubility. The choice will depend on the stability of the compound at these pH values.

-

-

Final Volume Adjustment: Once the test article is fully dissolved, add purified water to reach the final desired volume.

-

Final pH Check: Record the final pH of the formulation.

-

Storage: Store the solution at 2-8°C, protected from light. Determine the stability of the formulation over the intended period of use.

Protocol 3.1.2: Preparation of a Suspension for Oral Gavage

If the required dose exceeds the aqueous solubility, a suspension is necessary. The goal is to create a uniform, easily re-suspendible formulation.

Materials:

-

2-(3-Hydroxyazetidin-1-yl)nicotinic acid

-

Suspending vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) in purified water, or 0.5% w/v methylcellulose in purified water).

-

Mortar and pestle

-

Graduated cylinders and magnetic stirrer

Procedure:

-

Prepare the Vehicle: Prepare the chosen suspending vehicle according to standard laboratory procedures. For example, slowly add 0.5 g of CMC-Na to 100 mL of purified water while stirring vigorously until fully hydrated.

-

Weigh the Test Article: Accurately weigh the required amount of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

-

Particle Size Reduction (if necessary): If the test article is crystalline, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.

-

Wetting the Powder: In the mortar, add a small amount of the vehicle to the powder and triturate to form a smooth, uniform paste. This step is crucial to prevent clumping.

-

Dilution to Final Volume: Gradually add the remaining vehicle to the paste with continuous mixing. Transfer the contents to a graduated cylinder or volumetric flask and rinse the mortar with vehicle to ensure complete transfer. Adjust to the final volume.

-

Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure uniformity.

-

Storage and Use: Store the suspension at 2-8°C. Before each dose administration, the suspension must be thoroughly shaken to ensure uniform distribution of the test article.

Parenteral Dosing Formulations

Parenteral administration (e.g., intravenous, subcutaneous) bypasses first-pass metabolism and can provide more precise control over plasma concentrations.[9] Formulations for parenteral use must be sterile, pyrogen-free, and isotonic.[9][10]

Intravenous (IV) Formulation

For IV administration, the compound must be fully solubilized. The use of co-solvents or pH adjustment is common to achieve the target concentration.

Protocol 4.1.1: Preparation of a Saline-Based IV Formulation

Materials:

-

2-(3-Hydroxyazetidin-1-yl)nicotinic acid

-

Sterile Saline (0.9% Sodium Chloride Injection, USP)

-

Sterile solutions of 0.1 N HCl and 0.1 N NaOH for pH adjustment

-

Sterile, pyrogen-free co-solvents (if required), such as Propylene Glycol, Polyethylene Glycol 400 (PEG 400), or cyclodextrins.[11][12]

-

Sterile syringe filters (0.22 µm)

-

Aseptic working environment (e.g., laminar flow hood)

Procedure:

-

Solubility Testing: Before preparing the final formulation, determine the solubility of the test article in sterile saline and in various co-solvent systems. A common starting point for a challenging compound is a vehicle containing 10% DMSO and 90% saline, or a vehicle with PEG 400.

-

Vehicle Preparation: Prepare the chosen vehicle in an aseptic environment. For example, if using a co-solvent, aseptically mix the components.

-

Dissolution: Aseptically add the weighed test article to the sterile vehicle.

-

pH Adjustment: If necessary, adjust the pH to aid dissolution, targeting a physiologically compatible pH (typically 6.0-8.0 for IV injections). Use sterile HCl or NaOH.

-

Sterile Filtration: Once the compound is fully dissolved and the formulation is clear, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

-

Quality Control: Visually inspect the final formulation for any particulate matter. Measure the final pH.

-

Storage: Store under sterile conditions at 2-8°C, protected from light.

Parenteral Formulation Workflow

The following diagram illustrates the critical steps in preparing a sterile parenteral formulation.

Caption: Workflow for Aseptic Parenteral Formulation Preparation.

Conclusion and Best Practices

The development of an appropriate in vivo dosing formulation is a data-driven process. While this guide provides robust starting points for 2-(3-Hydroxyazetidin-1-yl)nicotinic acid based on the known properties of nicotinic acid, experimental validation is paramount.

Key Recommendations:

-

Characterize the API: Before initiating formulation work, perform basic physicochemical characterization (solubility, pKa, stability) of the actual test article.

-

Start Simple: Begin with the simplest possible formulation (e.g., aqueous solution) and only add complexity (suspensions, co-solvents) as needed.

-

Ensure Homogeneity: For suspensions, ensure uniform dosing by validating the re-suspension procedure and dosing within a short timeframe after mixing.

-

Validate Stability: The stability of the final formulation under the intended storage and use conditions must be confirmed analytically.

-

Maintain Sterility: For parenteral formulations, strict aseptic technique is mandatory to ensure the safety of the study animals.

By following these guidelines and protocols, researchers can develop reliable and appropriate dosing formulations to advance the in vivo evaluation of 2-(3-Hydroxyazetidin-1-yl)nicotinic acid.

References

-

Council for Responsible Nutrition (CRN). (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Retrieved from [Link]

-

Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. Retrieved from [Link]

-

NYS Medicaid Prescriber Education Program. (2018). DI Response_Nicotinic acid ER vs IR. Retrieved from [Link]

-

PharmTech. (2023). Excipients for Parenterals. Retrieved from [Link]

-

Piotrowska, K., et al. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutical Research, 37(2), 33. Retrieved from [Link]

-

Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Retrieved from [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. Pharmaceutics, 15(7), 1935. Retrieved from [Link]

-

Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590. Retrieved from [Link]

-

Powell, M. F., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences, 107(10), 2539-2551. Retrieved from [Link]

-

Ashland. Parenteral excipients. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 64, 11-15. Retrieved from [Link]

-

Merck Index Online. Nicotinic Acid. Retrieved from [Link]

-

KEGG COMPOUND. C00253. Retrieved from [Link]

-

Wikipedia. Nicotinic acid. Retrieved from [Link]

Sources

- 1. crnusa.org [crnusa.org]

- 2. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Nicotinic acid | 59-67-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. Nicotinic Acid [drugfuture.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kinampark.com [kinampark.com]

- 12. ashland.com [ashland.com]

purification techniques for 2-(3-Hydroxyazetidin-1-yl)nicotinic acid synthesis impurities

Welcome to the technical support center for the synthesis and purification of 2-(3-hydroxyazetidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this molecule.

Introduction

The synthesis of 2-(3-hydroxyazetidin-1-yl)nicotinic acid typically involves a nucleophilic aromatic substitution (SNAr) reaction between a 2-chloronicotinic acid derivative and 3-hydroxyazetidine. While the synthesis may appear straightforward, the purification of the final product can be challenging due to the presence of various impurities and the physicochemical properties of the target molecule. This guide will equip you with the knowledge to identify, troubleshoot, and resolve common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-(3-hydroxyazetidin-1-yl)nicotinic acid?

A1: The impurity profile can vary based on the specific reaction conditions, but typically you should be aware of:

-

Unreacted Starting Materials: 2-chloronicotinic acid and 3-hydroxyazetidine.

-

Positional Isomers: If starting from an isomeric mixture of chloronicotinic acids.

-

By-products: Such as compounds formed by the reaction at the hydroxyl group of 3-hydroxyazetidine.

-

Degradation Products: Arising from harsh reaction or work-up conditions. Forced degradation studies can help identify potential degradants.[1][2][3]

-

Residual Solvents: From the reaction and purification steps.

Q2: My final product has poor solubility in common organic solvents. What is the best approach for purification?

A2: The limited solubility in many organic solvents is expected due to the polar and potentially zwitterionic nature of 2-(3-hydroxyazetidin-1-yl)nicotinic acid. A multi-step purification strategy is often necessary. This can include a combination of:

-

Crystallization: From a suitable solvent or solvent mixture. This is often the most effective method for removing bulk impurities.

-

Chromatography: Reversed-phase or ion-exchange chromatography can be effective for removing closely related impurities.

-

Salt Formation: Conversion to a salt can alter the solubility properties and facilitate purification by crystallization.

Q3: I am observing co-eluting peaks in my HPLC analysis. How can I improve the separation?

A3: Co-elution is a common challenge. To improve separation, consider the following:

-

Method Optimization: Adjust the mobile phase composition (e.g., pH, organic modifier, ion-pairing agent), gradient profile, and column temperature.

-

Column Selection: Try a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms.

-

2D-LC: For particularly complex mixtures, two-dimensional liquid chromatography can provide enhanced resolution.

Q4: How can I confirm the structure of an unknown impurity?

A4: The structural elucidation of unknown impurities typically requires a combination of spectroscopic techniques:

-

LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, which can give clues about its structure.

-

High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition.

-

NMR Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated impurity are essential for unambiguous structure determination.

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification of 2-(3-hydroxyazetidin-1-yl)nicotinic acid.

Problem 1: Low Purity After Initial Work-up

Diagram: Initial Purification Workflow

Caption: Systematic approach to optimizing crystallization.

Possible Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Inappropriate Solvent System | The chosen solvent may be too good (high solubility, low yield) or too poor (low solubility, no crystallization). | Conduct a systematic solvent screen using a range of polar and non-polar solvents and their mixtures. Look for a system where the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. |

| Rapid Cooling | Fast cooling rates can lead to the formation of small, impure crystals or even oils. | Employ a slow, controlled cooling profile. Consider using a programmable heating/cooling mantle or allowing the solution to cool slowly in a Dewar flask. |

| Supersaturation Issues | The solution may be highly supersaturated, leading to spontaneous, uncontrolled nucleation and impurity incorporation. | Introduce seed crystals of pure material once the solution is slightly supersaturated to promote controlled crystal growth. |

| "Oiling Out" | The compound separates as a liquid phase instead of a solid, often trapping impurities. | Try a more polar solvent system, a lower initial concentration, or a slower cooling rate. Anti-solvent crystallization can also be effective. |

Experimental Protocol: Anti-Solvent Crystallization

-

Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).

-

Filtration: Filter the solution while warm to remove any insoluble impurities.

-

Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., acetonitrile, isopropanol) to the stirred solution until turbidity is observed.

-

Crystal Growth: Slightly warm the mixture to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Problem 3: Persistent Impurity After Crystallization

Possible Causes & Solutions:

| Cause | Explanation | Recommended Action |

| Structurally Similar Impurity | An impurity with very similar polarity and crystal packing properties to the desired product will be difficult to remove by crystallization alone. [4] | Preparative HPLC: This is often the most effective method for separating closely related impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is a good starting point. |